1-[2-(2-Methoxy-4-methylphenyl)ethyl]piperazine
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Overview
Description
1-[2-(2-Methoxy-4-methylphenyl)ethyl]piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a piperazine ring substituted with a 2-(2-methoxy-4-methylphenyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Methoxy-4-methylphenyl)ethyl]piperazine typically involves the reaction of 2-(2-methoxy-4-methylphenyl)ethylamine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to enhance the reaction rate. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high efficiency. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Methoxy-4-methylphenyl)ethyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
1-[2-(2-Methoxy-4-methylphenyl)ethyl]piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(2-Methoxy-4-methylphenyl)ethyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyethyl)piperazine: Similar in structure but with a different substituent on the piperazine ring.
4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the piperazine ring.
2-Methoxyphenyl isocyanate: Contains the methoxyphenyl group but differs in its functional groups.
Uniqueness
1-[2-(2-Methoxy-4-methylphenyl)ethyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a methoxy-substituted aromatic group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C14H22N2O |
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Molecular Weight |
234.34 g/mol |
IUPAC Name |
1-[2-(2-methoxy-4-methylphenyl)ethyl]piperazine |
InChI |
InChI=1S/C14H22N2O/c1-12-3-4-13(14(11-12)17-2)5-8-16-9-6-15-7-10-16/h3-4,11,15H,5-10H2,1-2H3 |
InChI Key |
UATAVPOUBOVAEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CCN2CCNCC2)OC |
Origin of Product |
United States |
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